

An In-depth Guide to the Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest	
Compound Name:	Iodocyclopentane
Cat. No.:	B073287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to **iodocyclopentane**. It includes detailed exp and a historical perspective on the emergence of this important cycloalkyl iodide.

Introduction

lodocyclopentane (C₅H₉I) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, include incline bond, allows for its participation in a range of transformations such as nucleophilic substitutions and cross-coupling reactions. This document dearliest and most efficient routes.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **iodocyclopentane** is provided below for reference.

Property	Value
Molecular Formula	C5H9l
Molecular Weight	196.03 g/mol
Boiling Point	77 °C at 45 mmHg
Density	1.695 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.549

Early Synthesis: The Demjanov Rearrangement

While the exact first synthesis of **iodocyclopentane** is not definitively documented in readily available literature, one of the earliest methods for the fc Demjanov rearrangement. This reaction, first reported by Nikolai Demjanov in the early 20th century, involves the diazotization of a primary amine, who would involve the treatment of aminomethylcyclobutane with nitrous acid to form a cyclopentyl cation, which could then be trapped by an iodide ion.

Figure 1. Conceptual workflow of iodocyclopentane synthesis via the Demjanov

A Highly Efficient, Modern Synthesis

A significant advancement in the preparation of **iodocyclopentane** was reported by Schreiner, Lauenstein, Butova, and Fokin in 1999. This method priodocyclopentane.

Experimental Protocol: Iodination of Cyclopentanol[1]

This protocol is based on the procedure described by Schreiner et al. and is notable for its high efficiency.

Materials:

Cyclopentanol







- lodoform (CHI₃)
- · Sodium hydroxide (NaOH), solid
- Dichloromethane (CH2Cl2)
- · Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred solution of cyclopentanol (1.0 equivalent) in dichloromethane, add iodoform (1.2 equivalents).
- Add powdered sodium hydroxide (3.0 equivalents) to the mixture.
- Stir the resulting suspension vigorously at room temperature (25 °C) for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of water.
- · Separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- · Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- · Filter the mixture and concentrate the filtrate under reduced pressure.
- · Purify the crude product by distillation to afford iodocyclopentane.

Quantitative Data:

Parameter	Value
Yield	92%
Reaction Temperature	25 °C
Reaction Time	16 hours

```
graph Schreiner_Synthesis_Workflow {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.2, color="#5F6368", fontcolor="#202"
edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.2];
```

// Nodes

```
Start [label="Start:\nCyclopentanol, Iodoform,\nNaOH, CH2Cl2", shape=ellipse, style=filled, fillcolor="#F1F3F4
Reaction [label="Reaction:\n25 °C, 16 hours", style=filled, fillcolor="#FFFFFF"];
Quench [label="Quench with Water", style=filled, fillcolor="#FFFFFF"];
Extraction [label="Workup:\n- Separate Layers\n- Extract Aqueous Layer\n- Combine Organic Layers\n- Wash with Purification [label="Purification:\n- Filter\n- Concentrate\n- Distill", style=filled, fillcolor="#FFFFFF"];
Product [label="Product:\nIodocyclopentane", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
```

```
// Edges
Start -> Reaction;
```



Foundational & Exploratory

Check Availability & Pricing

```
Reaction -> Quench;
Quench -> Extraction;
Extraction -> Purification;
Purification -> Product;
}
```

Figure 2. Experimental workflow for the synthesis of iodocyclopentane from c

Alternative Synthetic Routes

While the Schreiner method is highly effective, other approaches to iodocyclopentane have been utilized.

Finkelstein Reaction

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides. This S_n2 reaction involves the treatment of an alkyl chloride or bromide typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.

To synthesize iodocyclopentane via this route, cyclopentyl bromide or cyclopentyl chloride would be used as the starting material.

Figure 3. The Finkelstein reaction for the synthesis of iodocyclopent

Conclusion

The synthesis of **iodocyclopentane** has evolved from classical rearrangement reactions to highly efficient, modern protocols. The method developed making it a preferred route for the laboratory-scale preparation of this versatile synthetic intermediate. Understanding these key synthetic pathways is organic synthesis.

To cite this document: BenchChem. [An In-depth Guide to the Discovery and First Synthesis of Iodocyclopentane]. BenchChem, [2025]. [Online PD synthesis-of-iodocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E

Ontario, CA 9176

Phone: (601) 213

Email: info@ben